molecular formula C13H14N2O3S2 B5577200 4-[(benzylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide

4-[(benzylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide

Cat. No. B5577200
M. Wt: 310.4 g/mol
InChI Key: AKDSPEASVSRQNI-UHFFFAOYSA-N
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Description

"4-[(benzylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide" is a sulfonamide compound with various applications in the field of chemistry and material sciences. Its structural and chemical properties make it a subject of interest in various synthesis and analysis studies.

Synthesis Analysis

The synthesis of similar sulfonamide compounds involves reactions such as the reaction of benzene sulfonyl chloride with specific amines. For example, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) was achieved through the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine (Sarojini et al., 2012).

Molecular Structure Analysis

The molecular structure of similar sulfonamides is often analyzed using techniques like single crystal X-ray diffraction (XRD), FTIR, NMR, and thermal analysis. For instance, the crystal structure of N-p-Methylbenzyl benzamide was determined by X-ray diffraction with specific crystallographic parameters (Luo & Huang, 2004).

Chemical Reactions and Properties

Sulfonamide compounds like 4-[(benzylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide undergo various chemical reactions, leading to the formation of structurally novel compounds. These reactions include interactions with different chemical agents and conditions, influencing the compound's properties and applications (Stephens et al., 1999).

Physical Properties Analysis

The physical properties of sulfonamide compounds are often determined through methods like thermal analysis, which provides insights into their stability and behavior under different temperatures (Sarojini et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are studied using approaches like Density Functional Theory (DFT) calculations. These studies help in understanding the charge transfer, molecular orbitals, and other electronic properties of the molecule (Sarojini et al., 2012).

Scientific Research Applications

Electrochemical Synthesis and Polymer Applications

A related compound, 4-(thiophen-3-yl methyleneamino)benzene sulfonate (ThSA), was synthesized and characterized, leading to the electrochemical polymerization of ThSA yielding a water-soluble and self-doped polymer (PThSA). This polymer was extensively characterized by various methods, indicating potential applications in material science and electrochemical devices (Turac et al., 2008).

Anticancer Research

In the realm of pharmacology, derivatives of similar structures have been synthesized and evaluated for their anticancer properties. For instance, certain phenylaminosulfanyl-1,4-naphthoquinone derivatives demonstrated potent cytotoxic activity against various human cancer cell lines, indicating the therapeutic potential of such compounds in cancer treatment (Ravichandiran et al., 2019).

Corrosion Inhibition

A novel thiophene Schiff base, 4-((thiophene-2-ylmethylene)amino)benzamide (4-TAB), demonstrated significant efficiency as a corrosion inhibitor for mild steel in acidic conditions. This application is crucial for the protection of metal surfaces in industrial environments (Tezcan et al., 2018).

properties

IUPAC Name

4-(benzylsulfamoyl)-N-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-14-13(16)12-7-11(9-19-12)20(17,18)15-8-10-5-3-2-4-6-10/h2-7,9,15H,8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDSPEASVSRQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CS1)S(=O)(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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